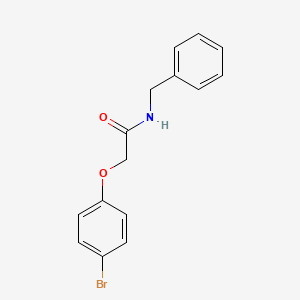![molecular formula C14H24N6O2 B5536701 2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)
2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The research on compounds related to “2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine” involves the synthesis and analysis of various piperazine and tetrahydrofuran derivatives. These compounds are of interest due to their potential in various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds with complex structures such as piperazine and tetrahydrofuran derivatives involves multi-step chemical reactions. For instance, Lazar et al. (2002) discussed the synthesis of piperazine derivatives with 2-oxotetrahydrofuran-3-yl pendant arms, highlighting the intricate steps involved in obtaining these compounds (Lázár et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including conformational studies and spectral characterization, plays a crucial role in understanding the behavior of synthesized compounds. Said et al. (2020) reported on the crystal structure and Hirshfeld Surface Analysis of a triazole derivative, providing insights into its molecular conformation (Said et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various products with distinct properties. The research by Warad et al. (2020) on Schiff bases derived from piperazin-1-yl)ethanamine illustrates the diversity of chemical reactions these compounds can undergo and their potential as pancreatic lipase inhibitors (Warad et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are essential for their practical applications. The work by Al-Abdullah et al. (2012) on the crystal structure of a piperazine derivative demonstrates the importance of physical property analysis in the development of new chemical entities (Al-Abdullah et al., 2012).
Scientific Research Applications
Synthesis and Organic Chemistry Applications
One area of research focuses on the synthesis of complex organic compounds and their potential applications. For example, studies on enamines have shown that they can react with derivatives of 2-hydroxybenzaldehyde to produce compounds with potential applications in organic synthesis and material science (Dean, Varma, & Varma, 1983). Such reactions highlight the versatility of piperazine and tetrahydrofuran derivatives in creating novel organic compounds.
Material Science and Coating Technologies
Research into perylene bisimide derivatives bearing complementary hydrogen-bonding moieties, including piperazine derivatives, has indicated their potential in self-assembly processes and the creation of supramolecular materials. These materials could have applications in nanotechnology and material science, offering insights into the molecular design and self-assembly of supramolecular polymer materials (Yang et al., 2009).
Antimicrobial and Anticancer Research
Novel piperazine derivatives have been explored for their antimicrobial and anticancer activities. Some compounds have shown significant potential against various microorganisms, suggesting their applications in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, specific 1,2,4-triazine derivatives bearing piperazine amide moiety have been evaluated for their antitumor activities, particularly against breast cancer cells, highlighting their potential in cancer research (Yurttaş et al., 2014).
Environmental Applications
The compound's derivatives have also been assessed in environmental applications, such as CO2 capture technologies. Studies evaluating aqueous polyamines as CO2 capture solvents have indicated that certain polyamines, potentially including piperazine derivatives, exhibit high absorption rates and thermal stability, which could make them viable solvents for CO2 capture processes (Kim et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c15-3-4-20-11-13(16-17-20)14(21)19-7-5-18(6-8-19)10-12-2-1-9-22-12/h11-12H,1-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSPEWUROGIKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)C(=O)C3=CN(N=N3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)


![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)
![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)
![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)
![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)
![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)
